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molecular formula C11H15BrO B8495859 1-Bromo-4-(1-methoxy-2-methylpropan-2-yl)benzene

1-Bromo-4-(1-methoxy-2-methylpropan-2-yl)benzene

Cat. No. B8495859
M. Wt: 243.14 g/mol
InChI Key: SIWQTSRWVTUGRB-UHFFFAOYSA-N
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Patent
US08563543B2

Procedure details

To a solution of the material from Step 2 (500 mg, 2.18 mmol) in 8 mL of DMF was added iodomethane (0.68 mL, 10.9 mmol) and NaH (60% in oil, 131 mg, 3.28 mmol). The mixture was stirred at room temperature for 2 h. The reaction was quenched with water, and extracted with EtOAc and hexane. The organic layer was separated, washed with saturated sodium bicarbonate, dried over MgSO4, and concentrated. The crude was purified by flash silica column (eluting with 5% EtOAc in hexane) to get 1-bromo-4-(1-methoxy-2-methylpropan-2-yl)benzene (460 mg, 87%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[CH2:9][OH:10])=[CH:4][CH:3]=1.I[CH3:14].[H-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:12])([CH3:11])[CH2:9][O:10][CH3:14])=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CO)(C)C
Name
Quantity
0.68 mL
Type
reactant
Smiles
IC
Name
Quantity
131 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc and hexane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash silica column (eluting with 5% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(COC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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